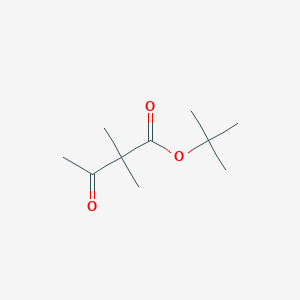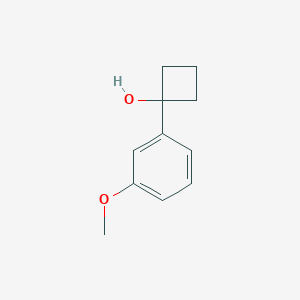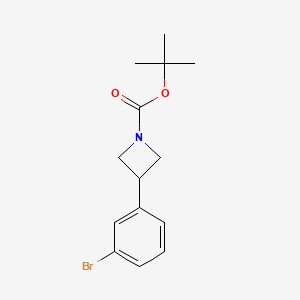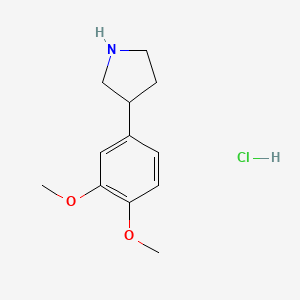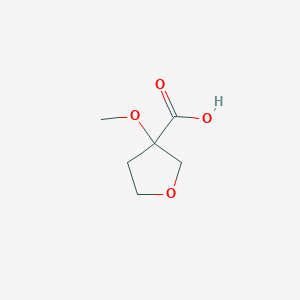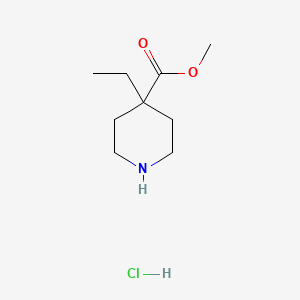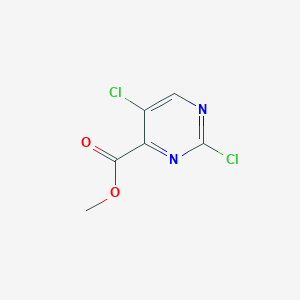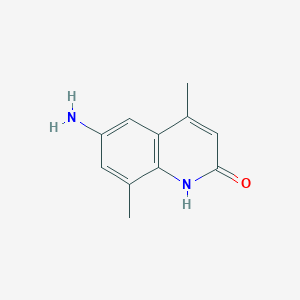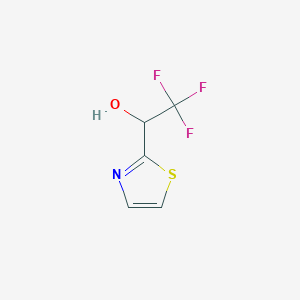
2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol
Descripción general
Descripción
“2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol” is a chemical compound with the molecular formula C5H4F3NOS . It has a molecular weight of 183.15 . The IUPAC name for this compound is 2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethanol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered thiazole ring attached to a trifluoroethanol group . The InChI code for this compound is 1S/C5H4F3NOS/c6-5(7,8)3(10)4-9-1-2-11-4/h1-3,10H .Physical And Chemical Properties Analysis
“this compound” is a solid or semi-solid or liquid or lump . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Mecanismo De Acción
Target of Action
2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol primarily targets enzymes involved in metabolic pathways. It is known to interact with enzymes such as alcohol dehydrogenase, which plays a crucial role in the metabolism of alcohols and aldehydes .
Mode of Action
The compound acts as a competitive inhibitor of alcohol dehydrogenase. By binding to the active site of the enzyme, it prevents the normal substrate from accessing the site, thereby inhibiting the enzyme’s activity. This interaction leads to a decrease in the conversion of alcohols to aldehydes and ketones .
Biochemical Pathways
The inhibition of alcohol dehydrogenase affects several biochemical pathways, particularly those involved in the metabolism of ethanol and other alcohols. This can lead to an accumulation of alcohols in the system, which may have downstream effects on other metabolic processes, including the citric acid cycle and oxidative phosphorylation .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) The compound is highly absorbed in the gastrointestinal tract and can cross the blood-brain barrierThe compound is metabolized primarily in the liver and excreted through the kidneys .
Result of Action
At the molecular level, the inhibition of alcohol dehydrogenase by this compound results in reduced conversion of alcohols to their corresponding aldehydes and ketones. This can lead to an accumulation of alcohols, which may cause cellular stress and affect cellular functions. At the cellular level, this can result in altered metabolic states and potential toxicity if the compound is present in high concentrations .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of this compound. The compound is stable under neutral to slightly acidic conditions but may degrade in highly acidic or basic environments. Temperature fluctuations can also affect its stability, with higher temperatures potentially leading to degradation .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol has several advantages as a solvent for lab experiments. It can dissolve both polar and non-polar compounds, making it a versatile solvent for studying biomolecules. This compound can induce the formation of α-helices in proteins, which can aid in the determination of protein structure. However, this compound has several limitations as well. It can be toxic to cells and can alter the activity of enzymes. This compound can also interfere with the activity of some drugs, leading to inaccurate results.
Direcciones Futuras
There are several future directions for the use of 2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol in research. One area of interest is the development of new drug delivery systems using this compound as a solvent. Another area of interest is the study of the effects of this compound on the activity of enzymes and the development of new enzyme inhibitors. This compound can also be used to study the conformational changes of proteins and their interactions with ligands. Overall, this compound is a versatile solvent with many potential applications in scientific research.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol is a widely used solvent in various research fields, including biochemistry, pharmacology, and material science. In biochemistry, this compound is used to study the structure and function of proteins and peptides. This compound can induce the formation of α-helices in proteins, which can help in the determination of protein structure. In pharmacology, this compound is used to study the conformational changes of drug molecules and their interactions with receptors. This compound is also used as a solvent for drug delivery systems. In material science, this compound is used to synthesize polymers and to study their properties.
Safety and Hazards
The compound is classified under the GHS07 hazard pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash hands and face thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340+P312 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NOS/c6-5(7,8)3(10)4-9-1-2-11-4/h1-3,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYOWBJWGFJRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

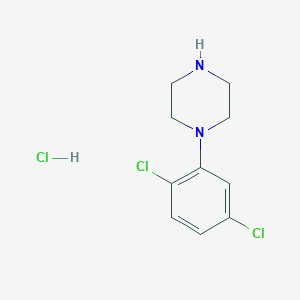

![Methyl 2-[carbonochloridoyl(methyl)amino]acetate](/img/structure/B3376429.png)
![3-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B3376436.png)
